An In-depth Technical Guide to the Fundamental Chemical Properties of 1,4-Benzoquinone Dioxime
An In-depth Technical Guide to the Fundamental Chemical Properties of 1,4-Benzoquinone Dioxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Benzoquinone (B44022) dioxime, also known as p-benzoquinone dioxime, is a significant organic compound with the chemical formula C₆H₆N₂O₂.[1][2] It is structurally characterized by a benzene (B151609) ring with two oxime functional groups attached to the first and fourth positions.[3] This compound typically appears as a pale yellow to brown crystalline powder.[4][5][6][7] While its primary application lies in the industrial sector as a vulcanizing agent for rubber, its chemical reactivity and properties are of interest to a broader scientific audience.[8][9] This guide provides a comprehensive overview of the fundamental chemical properties of 1,4-benzoquinone dioxime, including detailed experimental protocols and logical workflows.
Core Chemical and Physical Properties
A summary of the key quantitative data for 1,4-benzoquinone dioxime is presented in Table 1 for easy reference and comparison.
Table 1: Fundamental Chemical and Physical Properties of 1,4-Benzoquinone Dioxime
| Property | Value | Source(s) |
| IUPAC Name | N-(4-nitrosophenyl)hydroxylamine | [1][10] |
| CAS Number | 105-11-3 | [1][2] |
| Molecular Formula | C₆H₆N₂O₂ | [1][2] |
| Molecular Weight | 138.12 g/mol | [1][2] |
| Appearance | Pale yellow to brown crystals or powder | [4][5][6][7] |
| Melting Point | 243 °C (decomposes) | [2][4][5][6] |
| Boiling Point | ~303 °C at 760 mmHg (estimated) | [11] |
| Density | 1.49 g/cm³ | [2][4][5] |
| Water Solubility | <0.01 g/100 mL at 22.5 °C | [2][5][11] |
| Solubility in Organic Solvents | Soluble in dioxane, acetic acid, and ethyl acetate.[2][7][12] Soluble in hot water, insoluble in cold water, benzene, and gasoline.[12] | |
| pKa | 9.12 ± 0.20 (Predicted) | [2][7] |
| LogP | 0.3 at 35°C | [2] |
Synthesis of 1,4-Benzoquinone Dioxime: Experimental Protocol
The industrial synthesis of 1,4-benzoquinone dioxime is typically a two-step process starting from phenol (B47542). The following protocol is a representative method based on common industrial practices.[8]
Step 1: Synthesis of p-Benzoquinone Monoxime from Phenol
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Preparation of the Reaction Mixture: In a reaction vessel equipped with cooling and stirring, a solution of phenol in a 30% sodium hydroxide (B78521) solution is prepared.[8]
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Nitrosation: The solution is cooled to 0 °C. While maintaining this temperature, a solution of sodium nitrite (B80452) is added, followed by the slow addition of a specific concentration of sulfuric acid to facilitate the nitrosation reaction.[8] This reaction should be carried out under controlled temperature conditions, typically between -3 °C and 5 °C.
-
Isolation of the Intermediate: The resulting p-benzoquinone monoxime precipitates from the solution. The solid is then isolated by filtration.
-
Washing: The crude p-benzoquinone monoxime is washed with pure water until the filtrate is neutral.[8]
Step 2: Oximation to 1,4-Benzoquinone Dioxime
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Preparation for Oximation: The washed p-benzoquinone monoxime is suspended in water in a reaction vessel.
-
Reaction with Hydroxylamine (B1172632): The suspension is heated to a temperature between 45 °C and 62 °C. A solution of hydroxylamine is then added to the heated suspension to initiate the oximation reaction.[8]
-
Completion and Isolation: The reaction is stirred until completion. The final product, 1,4-benzoquinone dioxime, precipitates and is collected by filtration.
-
Drying: The product is dried under appropriate conditions to yield the final crystalline powder.
Chemical Reactivity and Stability
1,4-Benzoquinone dioxime is a stable compound under standard conditions.[2] However, it is incompatible with strong acids and strong oxidizing agents.[2] Its reactivity is primarily centered around the oxime functional groups, which can participate in various chemical transformations. One notable application of its reactivity is in the oxidative regeneration of carbonyl compounds from their respective oximes.[2][7]
Spectroscopic Data
The structural characterization of 1,4-benzoquinone dioxime is supported by various spectroscopic techniques. While detailed experimental conditions are not always available in the public domain, the existence of reference spectra is documented.
-
Mass Spectrometry (MS): GC-MS data is available, showing a molecular ion peak corresponding to its molecular weight.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectra for 1,4-benzoquinone dioxime have been recorded.
-
Infrared (IR) Spectroscopy: IR spectra are available and can be used to identify the characteristic functional groups present in the molecule.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectra have also been documented for this compound.
Visualizing Key Processes
To better illustrate the core concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Synthesis pathway of 1,4-Benzoquinone dioxime from Phenol.
Caption: General experimental workflow for 1,4-Benzoquinone dioxime.
Safety and Handling
1,4-Benzoquinone dioxime is harmful if swallowed.[5] It is classified by the International Agency for Research on Cancer (IARC) as Group 3: Not classifiable as to its carcinogenicity to humans.[1] When handling this compound, it is essential to wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area to avoid inhalation of the powder.
Applications
The primary industrial use of 1,4-benzoquinone dioxime is as a crosslinking or vulcanizing agent for various types of rubber, including butyl rubber, natural rubber, and ethylene-propylene rubber.[8] It is also used in the oxidative regeneration of carbonyl compounds from their oximes.[2][7]
Conclusion
1,4-Benzoquinone dioxime is a compound with well-defined chemical and physical properties. Its synthesis from phenol is a robust industrial process, and its reactivity is primarily utilized in the polymer industry. This guide has provided a detailed overview of its fundamental characteristics, experimental protocols, and safety considerations to serve as a valuable resource for researchers and professionals in related fields.
References
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- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. 1,4-Benzoquinone dioxime(105-11-3) IR3 spectrum [chemicalbook.com]
- 5. CN101148423A - A kind of preparation method of p-benzoquinone dioxime - Google Patents [patents.google.com]
- 6. Preparation method of p-benzoquinone dioxime - Eureka | Patsnap [eureka.patsnap.com]
- 7. 1,4-Benzoquinone dioxime(105-11-3) 13C NMR [m.chemicalbook.com]
- 8. youtube.com [youtube.com]
- 9. US2507112A - Preparation of para-quinone dioxime - Google Patents [patents.google.com]
- 10. 1,4-Benzoquinone synthesis - chemicalbook [chemicalbook.com]
- 11. p-Benzoquinone [webbook.nist.gov]
- 12. 1,4-Benzoquinone dioxime [joxbio.com]
